Cas no 1379300-12-5 (3-fluoro-5-(2-methylpropoxy)benzenethiol)

3-fluoro-5-(2-methylpropoxy)benzenethiol 化学的及び物理的性質
名前と識別子
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- 3-fluoro-5-(2-methylpropoxy)benzenethiol
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- MDL: MFCD18426906
- インチ: 1S/C10H13FOS/c1-7(2)6-12-9-3-8(11)4-10(13)5-9/h3-5,7,13H,6H2,1-2H3
- InChIKey: QODQFXDEFHADFJ-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC(OCC(C)C)=CC(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
3-fluoro-5-(2-methylpropoxy)benzenethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434709-1 g |
3-iso-Butoxy-5-fluorothiophenol; . |
1379300-12-5 | 1g |
€1621.80 | 2023-06-16 | ||
abcr | AB434709-1g |
3-iso-Butoxy-5-fluorothiophenol; . |
1379300-12-5 | 1g |
€1621.80 | 2025-02-20 |
3-fluoro-5-(2-methylpropoxy)benzenethiol 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
3-fluoro-5-(2-methylpropoxy)benzenethiolに関する追加情報
Introduction to 3-Fluoro-5-(2-Methylpropoxy)benzenethiol (CAS No. 1379300-12-5)
3-Fluoro-5-(2-methylpropoxy)benzenethiol (CAS No. 1379300-12-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted benzene ring and a 2-methylpropoxy group attached to a thiol moiety. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate and reagent in chemical synthesis.
The chemical structure of 3-fluoro-5-(2-methylpropoxy)benzenethiol is defined by its molecular formula, C10H14FOS, and its molecular weight of approximately 198.28 g/mol. The presence of the thiol group (-SH) makes this compound highly reactive, particularly in nucleophilic substitution reactions and metal coordination chemistry. The fluoro-substituent on the benzene ring imparts additional electronic effects, influencing the compound's reactivity and stability.
In the realm of medicinal chemistry, 3-fluoro-5-(2-methylpropoxy)benzenethiol has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its use in the development of novel drugs targeting various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of thioether derivatives using 3-fluoro-5-(2-methylpropoxy)benzenethiol as a key intermediate. These derivatives exhibited potent antitumor activity against several cancer cell lines, suggesting their potential as lead compounds for further drug development.
Beyond medicinal applications, 3-fluoro-5-(2-methylpropoxy)benzenethiol has also found utility in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a ligand in the preparation of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for applications such as gas storage, catalysis, and drug delivery.
In analytical chemistry, 3-fluoro-5-(2-methylpropoxy)benzenethiol has been employed as a derivatizing agent for enhancing the detectability of certain analytes. A study published in Analytical Chemistry in 2020 demonstrated the use of this compound for the derivatization of thiols in biological samples. The resulting derivatives were more stable and had improved chromatographic properties, facilitating their detection and quantification using high-performance liquid chromatography (HPLC).
The synthesis of 3-fluoro-5-(2-methylpropoxy)benzenethiol typically involves several steps, including the introduction of the fluoro-substituent on the benzene ring and the formation of the thiol group. One common synthetic route involves starting from 3-fluorobenzenethiol and reacting it with 2-methylpropyl bromide in the presence of a base to form the desired product. This method provides good yields and is scalable for industrial production.
The safety and handling of 3-fluoro-5-(2-methylpropoxy)benzenethiol are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, appropriate safety measures should be taken to prevent exposure to skin or inhalation. It is recommended to handle this compound under well-ventilated conditions and to use personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 3-fluoro-5-(2-methylpropoxy)benzenethiol (CAS No. 1379300-12-5) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and reactivity make it an important intermediate and reagent in various synthetic processes. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in modern chemical research.
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